molecular formula C21H26N2O B1207749 Fenpipramide CAS No. 77-01-0

Fenpipramide

Cat. No. B1207749
CAS RN: 77-01-0
M. Wt: 322.4 g/mol
InChI Key: UETXPGADPCBQFT-UHFFFAOYSA-N
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Description

Fenpipramide is a parasympatholytic agent . As a hydrochloride salt, it is an active ingredient of some veterinary medicinal products used as analgesic drugs or antidotes . It was formerly used in humans as a spasmolytic in obstetrics .


Synthesis Analysis

Fenpipramide is chemically 2,2-Diphenyl-4-(piperidin-1-yl)butanamide . It is supplied with detailed characterization data compliant with regulatory guidelines .


Molecular Structure Analysis

The molecular formula of Fenpipramide is C21H26N2O . The average mass is 358.905 Da and the monoisotopic mass is 358.181183 Da .


Physical And Chemical Properties Analysis

Fenpipramide has a density of 1.098g/cm3 . Its boiling point is 534.5ºC at 760 mmHg . The flash point is 277ºC .

Scientific Research Applications

Vasodilation and Cardiovascular Effects

Fenpipramide, as part of the fenoldopam compound, has been studied for its effects on vasodilation and cardiovascular parameters. In a study involving human vasculature, fenoldopam, which includes fenpipramide, demonstrated significant vasodilatory effects both in vivo and in vitro. This was evidenced by the increase in forearm blood flow in response to fenoldopam, and the relaxation of preconstricted human renal, mesenteric, and lumbar arteries. These findings suggest the presence of a vasodilatory vascular dopamine receptor in humans (Hughes et al., 1986).

Charge-Transfer Complexation in Pharmaceutical Analysis

Fenpipramide has been the subject of analytical chemistry research, particularly in the context of spectrophotometric methods. A study outlined a method for assaying fenpipramide hydrochloride through charge-transfer complexation reactions. This method, which focuses on the interaction between fenpipramide and iodine, provides a basis for the analysis of fenpipramide in pharmaceutical preparations (Saleh & Askal, 1991).

Sedation and Analgesia in Veterinary Medicine

Fenpipramide, in combination with other compounds, has been evaluated for its sedative and analgesic effects in veterinary medicine. For instance, a study on dogs investigated the cardiovascular effects of a combination of l-methadone and fenpipramide. This combination was found to induce deep sedation without significant cardiovascular changes, highlighting its potential use in veterinary anesthesia (Tünsmeyer et al., 2012).

Transcranial Magnetic Stimulation in Dogs

Another veterinary study focused on the impact of sedation protocols, involving fenpipramide, on transcranial magnetic motor evoked potentials in dogs. This study demonstrated that sedation with fenpipramide and other drugs did not significantly affect the recording of these potentials, indicating its utility in veterinary neurological procedures (Amendt et al., 2016).

Renal Colic Treatment

In a study comparing the efficacy of sublingual nifedipine and a combination of drugs including fenpipramide for treating renal colic, fenpipramide was part of a combination that showed higher efficacy in pain relief. This research suggests the potential use of fenpipramide-containing combinations in the treatment of renal colic (Lloret et al., 1986).

properties

IUPAC Name

2,2-diphenyl-4-piperidin-1-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c22-20(24)21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-23-15-8-3-9-16-23/h1-2,4-7,10-13H,3,8-9,14-17H2,(H2,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETXPGADPCBQFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14007-53-5 (mono-hydrochloride)
Record name Fenpipramide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70227803
Record name Fenpipramide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenpipramide

CAS RN

77-01-0
Record name α,α-Diphenyl-1-piperidinebutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenpipramide [INN:BAN]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenpipramide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8005
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Record name Fenpipramide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENPIPRAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88445508X3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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